molecular formula C17H15NO4S B8762801 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid ethyl ester

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B8762801
M. Wt: 329.4 g/mol
InChI Key: GOOXLJLBPRDYSB-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid ethyl ester

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)indole-2-carboxylate

InChI

InChI=1S/C17H15NO4S/c1-2-22-17(19)16-12-13-8-6-7-11-15(13)18(16)23(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3

InChI Key

GOOXLJLBPRDYSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred and cooled (to about 0° C.) solution of ethyl indole-2-carboxylate 10 (1 eq.) in DMF (2 ml/mmol) under N2, was added NaH (60% in oil, 1.2 eq.) portionwise. When gas evolution stopped, benzenesulfonyl chloride (1.2 eq.) was added. The reaction mixture was stirred for about 1 hour (TLC monitoring, eluent dichloromethane); a small amount of water then was added carefully and the DMF was evaporated. The crude residue was dissolved in ethyl acetate and washed with water and brine. After drying and evaporation of the solvents, the compound was purified by chromatography on silica gel (eluent: C6H12/EtOAc 9/1 to 7/3) to give the ethyl 1-phenylsulfonylindole-2-carboxylate.
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Synthesis routes and methods II

Procedure details

With cooling on ice, an anhydrous N,N-dimethylformamide (DMF) solution (70 ml) of 1H-indole-2-carboxylic acid ethyl ester (45 g, 0.238 mol) was added dropwise to a solution of 50% sodium hydride (13.7 g, 0.286 mol) in anhydrous N,N-dimethylformamide (DMF) (90 ml). After one and half hour of stirring with cooling on ice, the reaction mixture was warmed to room temperature, and then stirred for one hour. After cooling on ice, an anhydrous N,N-dimethylformamide (DMF) solution of benzenesulfonyl chloride (50.4 g) was added dropwise, and the resulting mixture was stirred for one hour. An aqueous solution of 0.5 N hydrochloric acid was added dropwise to the reaction mixture, and then water was added thereto. The mixture was stirred for 30 minutes. The resulting solid was collected by filtration, and washed with water and then with n-hexane. The solid was dissolved in ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and then with a saturated aqueous solution of sodium chloride. The organic layer was dried over anhydrous sodium sulfate. The desiccant was removed by filtration. The filtrate was concentrated under reduced pressure to give crude 1-benzenesulfonyl-1H-indole-2-carboxylic acid ethyl ester. The obtained crude product was recrystallized (ethyl acetate/hexane) to give 1-benzenesulfonyl-1H-indole-2-carboxylic acid ethyl ester (68.9 g, 79%).
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90 mL
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Synthesis routes and methods III

Procedure details

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